molecular formula C14H14O5 B12438120 4,5,7-Trimethoxy-2-naphthalenecarboxylic acid

4,5,7-Trimethoxy-2-naphthalenecarboxylic acid

Katalognummer: B12438120
Molekulargewicht: 262.26 g/mol
InChI-Schlüssel: VTMFLNIXPOVRCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,7-Trimethoxy-2-naphthalenecarboxylic acid is a chemical compound with the molecular formula C14H14O5 It is a derivative of naphthalene, characterized by the presence of three methoxy groups at positions 4, 5, and 7, and a carboxylic acid group at position 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Trimethoxy-2-naphthalenecarboxylic acid typically involves the methylation of hydroxyl groups on a naphthalene precursor, followed by carboxylation. One common method includes the use of methoxy reagents under controlled conditions to introduce the methoxy groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and carboxylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 4,5,7-Trimethoxy-2-naphthalenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

4,5,7-Trimethoxy-2-naphthalenecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and drug development.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4,5,7-Trimethoxy-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and carboxylic acid moiety play crucial roles in its reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

    5,6,7-Trimethoxy-3,4-dihydro-naphthalene-2-carboxylic acid: This compound shares a similar structure but differs in the position of methoxy groups and the presence of a dihydro moiety.

    6-Methoxy-2-naphthoic acid: Another related compound with a single methoxy group at position 6.

Uniqueness: 4,5,7-Trimethoxy-2-naphthalenecarboxylic acid is unique due to the specific arrangement of methoxy groups and the carboxylic acid functionality, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications.

Eigenschaften

Molekularformel

C14H14O5

Molekulargewicht

262.26 g/mol

IUPAC-Name

4,5,7-trimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H14O5/c1-17-10-5-8-4-9(14(15)16)6-11(18-2)13(8)12(7-10)19-3/h4-7H,1-3H3,(H,15,16)

InChI-Schlüssel

VTMFLNIXPOVRCE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=CC(=CC(=C2C(=C1)OC)OC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.